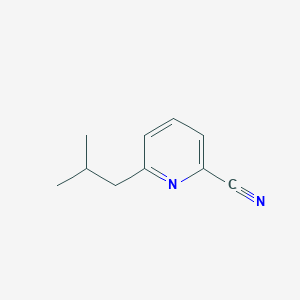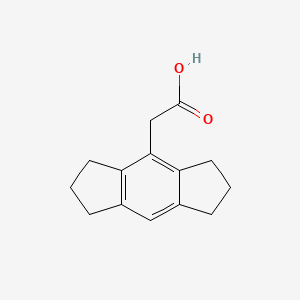
3-Bromo-4,5-dichloro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-dichloro-2-methylpyridine: is an organic compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91266 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloro-2-methylpyridine typically involves the bromination and chlorination of 2-methylpyridine. One common method includes the following steps:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dichloro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Bromo-4,5-dichloro-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloro-2-methylpyridine depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors and modulate their activity.
Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
- 3-Bromo-4-methylpyridine
- 4,5-Dichloro-2-methylpyridine
- 2-Bromo-5-methylpyridine
Comparison:
- 3-Bromo-4,5-dichloro-2-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions.
- 3-Bromo-4-methylpyridine lacks the chlorine atoms, making it less reactive in certain substitution reactions.
- 4,5-Dichloro-2-methylpyridine lacks the bromine atom, affecting its ability to participate in coupling reactions.
- 2-Bromo-5-methylpyridine has a different substitution pattern, leading to different chemical properties and reactivity .
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
3-bromo-4,5-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(7)6(9)4(8)2-10-3/h2H,1H3 |
InChI Key |
JHMKTCNEEKWWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)


![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)

![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)




